molecular formula C6H9NS2 B1651563 (E)-Raphanusanin CAS No. 128463-44-5

(E)-Raphanusanin

Cat. No. B1651563
M. Wt: 159.3 g/mol
InChI Key: BVYUPEKENRMVJK-PLNGDYQASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(e)-Raphanusanin belongs to the class of organic compounds known as thiolactams. These are cyclic thioamides, obtained by replacing the oxygen atom from a lactam ring with sulfur (e)-Raphanusanin is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, (e)-raphanusanin is primarily located in the cytoplasm. Outside of the human body, (e)-raphanusanin can be found in brassicas. This makes (e)-raphanusanin a potential biomarker for the consumption of this food product.

Scientific Research Applications

  • Plant Growth Inhibition and Phototropism

    • Raphanusanin acts as a growth-inhibiting substance, playing a crucial role in the inhibition of light growth and phototropism in radish hypocotyls. It interferes with auxin-mediated microtubule orientations, impacting cell elongation processes (Sakoda, Hasegawa, & Ishizuka, 1992).
  • Gene Expression Regulation

  • Chemical Synthesis and Structural Analysis

  • Pathogen Resistance in Plants

    • Research suggests that raphanusanin may play a role in enhancing resistance against pathogens like Botrytis cinerea and Pseudomonas syringae, especially under the influence of light. This indicates its potential involvement in defense signaling pathways in plants (Moehninsi, Miura, Yamada, & Shigemori, 2014).
  • Auxin Activity Interaction

    • Studies have shown that raphanusanin significantly inhibits the activity of auxin, a key plant hormone, affecting various physiological processes like cell elongation and growth inhibition (Sakoda, Hasegawa, & Ishizuka, 1991).
  • Role in Apical Dominance

    • Raphanusanin, along with other auxin-inhibiting substances, has been studied for its effects on apical dominance in pea seedlings. This research helps in understanding the regulatory mechanisms of plant growth and development (Nakajima, Hasegawa, Yamada, Kosemura, & Yamamura, 2001).

properties

CAS RN

128463-44-5

Product Name

(E)-Raphanusanin

Molecular Formula

C6H9NS2

Molecular Weight

159.3 g/mol

IUPAC Name

(3Z)-3-(methylsulfanylmethylidene)pyrrolidine-2-thione

InChI

InChI=1S/C6H9NS2/c1-9-4-5-2-3-7-6(5)8/h4H,2-3H2,1H3,(H,7,8)/b5-4-

InChI Key

BVYUPEKENRMVJK-PLNGDYQASA-N

Isomeric SMILES

CS/C=C\1/CCNC1=S

SMILES

CSC=C1CCNC1=S

Canonical SMILES

CSC=C1CCNC1=S

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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